- Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analoguesOrganic & Biomolecular Chemistry, 2022, 20(7), 1401-1406,
Cas no 93080-09-2 (Cytidine, 4'-thio-)

Cytidine, 4'-thio- structure
Nom du produit:Cytidine, 4'-thio-
Cytidine, 4'-thio- Propriétés chimiques et physiques
Nom et identifiant
-
- 4'-硫代胞苷
- Cytidine, 4'-thio-
- 4'-thiocytidine
- 1-(4-thio-beta-d-ribofuranosyl)cytosine
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
- 4'-O-Thiacytidine
- A855679
- 4′-Thiocytidine (ACI)
-
- Piscine à noyau: 1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1
- La clé Inchi: GAKJJSAXUFZQTL-XVFCMESISA-N
- Sourire: O[C@@H]1[C@H](O)[C@@H](CO)S[C@H]1N1C=CC(N)=NC1=O
Propriétés calculées
- Qualité précise: 259.06267708g/mol
- Masse isotopique unique: 259.06267708g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 2
- Complexité: 386
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.3
- Surface topologique des pôles: 145
Propriétés expérimentales
- Dense: 1.90±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Légèrement soluble (2,9 G / l) (25 ºC),
Cytidine, 4'-thio- Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C
1.2 Reagents: Ammonia Solvents: Methanol ; 24 h, 40 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Ammonium fluoride Solvents: Methanol
1.2 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Sodium methoxide Solvents: Methanol
Référence
- The Stereoselective Synthesis of 4'-β-Thioribonucleosides via the Pummerer ReactionJournal of the American Chemical Society, 2000, 122(30), 7233-7243,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Methanol , Water
1.2 Reagents: Dowex 50W Solvents: Methanol
1.2 Reagents: Dowex 50W Solvents: Methanol
Référence
- A practical synthesis of 4'-thioribonucleosidesTetrahedron Letters, 2006, 47(4), 591-594,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine , 1H-1,2,4-Triazole , Phosphorus oxychloride Solvents: Acetonitrile ; rt
1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt
1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C
1.2 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ; rt
1.3 Reagents: Ammonia Solvents: Methanol ; 40 °C
Référence
- Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analoguesChemRxiv, 2021, 1, 1-9,
Synthetic Routes 5
Conditions de réaction
Référence
- A new synthesis of some 4'-thio-D-ribonucleosides and preliminary enzymic evaluationNucleosides & Nucleotides, 1994, 13(10), 2035-50,
Synthetic Routes 6
Conditions de réaction
Référence
- Thionucleosides as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt; overnight, rt
Référence
- Preparation of intermediates for the synthesis of 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl)cytosine and thionucleosides, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 16 h, rt
1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine
1.2 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine Solvents: Pyridine
Référence
- Synthesis and physical and physiological properties of 4'-thio-RNA: application to post-modification of RNA aptamer toward NF-κBNucleic Acids Research, 2004, 32(13), 3815-3825,
Cytidine, 4'-thio- Raw materials
- Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-4′-thio-, 3′-(hydrogen butanedioate)
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate
- Cytidine, N-acetyl-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-4'-thio-, 2'-(2,4-dimethoxybenzoate) (9CI)
- Cytidine, N-acetyl-5′-O-[(1,1-dimethylethyl)dimethylsilyl]-2′,3′-O-(1-methylethylidene)-4′-thio-
- Cytidine, 4'-thio-, 2',3',5'-tribenzoate
Cytidine, 4'-thio- Preparation Products
Cytidine, 4'-thio- Littérature connexe
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
93080-09-2 (Cytidine, 4'-thio-) Produits connexes
- 921793-10-4(N-(2-carbamoylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 2172143-30-3(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylformamido}-2,2-difluoropropanoic acid)
- 2319636-19-4(N'-(furan-2-yl)methyl-N-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methylethanediamide)
- 2229011-80-5(tert-butyl N-5-(3-amino-1,1-difluoropropan-2-yl)pyrimidin-2-ylcarbamate)
- 2055346-54-6(1-chloro-2-fluoro-3-(pentafluoroethyl)benzene)
- 168028-51-1(4-[(methylsulfanyl)methyl]benzonitrile)
- 2137959-52-3(6-(1-Ethoxyethenyl)-4-methylpyridin-3-amine)
- 929975-74-6(tert-butyl N-3-(4-methoxyphenyl)prop-2-yn-1-ylcarbamate)
- 1781916-29-7(5-bromo-2-(piperazin-1-yl)methylphenol)
- 914215-60-4(4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
